1,3-Diethyl 2-(3-chlorophenyl)propanedioate
Overview
Description
“1,3-Diethyl 2-(3-chlorophenyl)propanedioate” is an organic compound with the molecular formula C13H15ClO4 . It has a molecular weight of 270.71 g/mol . The compound appears as a liquid .
Synthesis Analysis
While specific synthesis methods for “1,3-Diethyl 2-(3-chlorophenyl)propanedioate” were not found, a general method for the synthesis of similar compounds involves the reaction of an enolate anion with an alkyl halide . This process, known as alkylation, can be used to replace an α-hydrogen with an alkyl group, forming a new C-C bond .
Molecular Structure Analysis
The molecular structure of “1,3-Diethyl 2-(3-chlorophenyl)propanedioate” includes a chlorophenyl group attached to a propanedioate group via an ethyl bridge . The InChI key for this compound is IVLPRPZSLKVRGX-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound has a boiling point of 326.6°C at 760 mmHg . Its theoretical density is 1.206 g/cm3 . The compound should be stored at room temperature . Its refractive index is 1.512 .
Scientific Research Applications
Crystal Structure and Coordination Chemistry
- The compound shows potential in coordination chemistry. For instance, a study found that the molecule could coordinate two metal atoms due to its molecular conformation (Meskini et al., 2010).
Physical Chemistry and Solvent Interactions
- Investigations into the physical chemistry of this compound revealed insights into its interactions with various alcohols. Measurements of excess molar volumes were conducted, providing data relevant to its behavior in mixtures (Wang & Yan, 2010).
Electrochemistry and Complexation with Lanthanide Cations
- Electrochemical characterization and study of complexation behavior with lanthanide metal ions such as Sm(3+), Eu(3+), Yb(3+), Tb(3+) were performed. This work provided insights into the redox processes and potential applications in materials science (Amarandei et al., 2014).
Thermal and Kinetic Studies
- Safety and hazard evaluation studies involving the compound in reaction with other chemicals like Fuming Nitric acid were conducted, highlighting its thermal properties and potential risks in industrial processes (Veedhi et al., 2016).
Molecular Synthesis and Analysis
- Various synthesis methods and analyses have been explored, such as the use of a clay catalyst for an efficient intermediate synthesis and study of the compound's radical addition to olefins (Deshmukh et al., 1999); (Byers & Lane, 1990).
Spectroscopic Analysis and Molecular Docking
- The molecule has been characterized through quantum chemical methods and vibrational spectral techniques. Molecular docking studies have indicated its potential in biological applications (Viji et al., 2020).
Downstream Processing in Bioproduction
- The compound has been mentioned in the context of downstream processing of biologically produced diols like 1,3-propanediol, suggesting its relevance in biotechnological applications (Xiu & Zeng, 2008).
Safety And Hazards
The compound is labeled with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
diethyl 2-(3-chlorophenyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLPRPZSLKVRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Cl)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295981 | |
Record name | diethyl(3-chlorophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-(3-chlorophenyl)propanedioate | |
CAS RN |
93307-66-5 | |
Record name | NSC106644 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl(3-chlorophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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